Copper, (N,N',N'',N'''-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-
Description
This copper phthalocyanine derivative features a central copper ion coordinated to a phthalocyanine macrocycle substituted with four 3-(dimethylamino)propyl groups and four sulfonamidato moieties.
Properties
CAS No. |
67689-49-0 |
|---|---|
Molecular Formula |
C52H64CuN16O8S4 |
Molecular Weight |
1233.0 g/mol |
IUPAC Name |
copper;5-N,17-N,25-N,33-N-tetrakis[3-(dimethylamino)propyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30,32,34-nonadecaene-5,17,25,33-tetrasulfonamide |
InChI |
InChI=1S/C52H64N16O8S4.Cu/c1-65(2)27-11-23-53-77(69,70)33-19-21-35-39(31-33)49-57-45(35)61-51-43-37(15-9-17-41(43)79(73,74)55-25-13-29-67(5)6)47(63-51)59-48-38-16-10-18-42(80(75,76)56-26-14-30-68(7)8)44(38)52(64-48)62-46-36-22-20-34(32-40(36)50(58-46)60-49)78(71,72)54-24-12-28-66(3)4;/h9-10,15-22,31-32,53-56H,11-14,23-30H2,1-8H3;/q-2;+2 |
InChI Key |
KZJQVCACFXAAEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)NCCCN(C)C)C8=C5C=CC=C8S(=O)(=O)NCCCN(C)C)C9=C4C(=CC=C9)S(=O)(=O)NCCCN(C)C.[Cu+2] |
physical_description |
Water or Solvent Wet Solid |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phthalocyanine Core
The foundational step is the synthesis of the phthalocyanine macrocycle, which involves the cyclotetramerization of phthalonitrile derivatives. For this compound, the phthalocyanine is substituted at four peripheral positions with 3-(dimethylamino)propyl groups. The typical synthetic route includes:
- Starting materials: 3-(dimethylamino)propyl-substituted phthalonitrile derivatives.
- Cyclotetramerization: Under high-temperature conditions (often 150–200 °C) in the presence of a copper salt (e.g., copper(I) chloride or copper(II) chloride), the substituted phthalonitriles undergo cyclization to form the copper phthalocyanine complex.
- Solvent: High-boiling solvents such as dimethylformamide or quinoline are used to facilitate the reaction.
This step yields the copper phthalocyanine core with four 3-(dimethylamino)propyl substituents attached to the macrocycle.
The next critical step is the introduction of tetrasulfonamide groups at the 29H,31H positions of the phthalocyanine ring. This is achieved via sulfonamidation reactions:
- Reagents: Sulfonyl chlorides or sulfonic acid derivatives react with the amino groups on the propyl substituents.
- Conditions: Typically carried out under controlled temperature with a base (e.g., triethylamine) to neutralize the acid byproducts.
- Outcome: Formation of sulfonamide linkages, converting the amino groups into sulfonamidato functionalities.
This modification enhances the compound’s solubility and imparts cationic surfactant properties, critical for its applications.
Formation of the Copper Complex with Defined Coordination
The final compound is characterized by copper coordinated to the nitrogen atoms at positions N29, N30, N31, and N32 of the tetrasulfonamidato groups:
- Coordination: Copper(II) ion coordinates with the nitrogen atoms of the sulfonamide groups, stabilizing the complex.
- Purification: The product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.
- Form: The compound is obtained as a solid, often as a tetrahydrochloride salt to improve stability and solubility.
Quality Control and Analytical Data
The quality of the synthesized compound is assessed by several physical and chemical indexes, including active content and hazardous substance levels. The following data summarizes typical quality parameters:
| Parameter | Specification | Test Method |
|---|---|---|
| Active content (%) | ≥ 85.0 | GB/T 13173 Surface active agents – Detergents Testing methods |
| Heavy metals (as Pb, mg/kg) | ≤ 20 | Safety and Technical Standards for Cosmetics (2015 Edition), GB/T 30799 |
| Arsenic (As, mg/kg) | ≤ 3 | Safety and Technical Standards for Cosmetics (2015 Edition), GB/T 30797 |
These standards ensure the compound’s safety and suitability for industrial use, particularly in dyeing and surfactant applications.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclotetramerization of substituted phthalonitriles | 3-(dimethylamino)propyl phthalonitrile, Cu salt, high temperature, solvent (DMF/quinoline) | Copper phthalocyanine core with substituents |
| 2 | Sulfonamidation of amino substituents | Sulfonyl chloride or sulfonic acid derivatives, base (triethylamine), controlled temperature | Formation of tetrasulfonamidato groups |
| 3 | Coordination with copper at sulfonamide nitrogen atoms | Copper(II) ions, purification via recrystallization or chromatography | Final copper phthalocyanine sulfonamidato complex |
Additional Notes on Preparation
- The preparation requires stringent control of reaction conditions to avoid incomplete substitution or overreaction.
- The choice of solvent and temperature critically influences the yield and purity.
- The final compound is stable, water-soluble, and biodegradable, with low toxicity when handled properly.
- The tetrahydrochloride salt form enhances solubility for practical applications.
Chemical Reactions Analysis
Types of Reactions
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.
Substitution: The dimethylamino and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxidation products include higher oxidation state copper complexes.
Reduction: Reduction products include lower oxidation state copper complexes.
Substitution: Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Catalysis
Copper phthalocyanine derivatives are extensively studied for their catalytic properties. They are particularly effective in redox reactions and have been utilized in:
- Oxygen Reduction Reactions : These reactions are crucial in fuel cells and metal-air batteries. The copper complex can facilitate electron transfer processes, enhancing the efficiency of these energy systems.
- Removal of Hydrogen Sulfide : The ability to catalyze the sweetening of gas streams by removing hydrogen sulfide is another significant application, contributing to environmental protection efforts.
Optical Sensors
The compound has been employed as an optical sensor for detecting copper ions. The tetrasulfonated form of copper phthalocyanine exhibits a strong interaction with copper ions, leading to a measurable change in optical properties. This application is critical in environmental monitoring and industrial processes where copper levels need to be controlled.
- Case Study : A study demonstrated that a mixture of regioisomers of phthalocyanine tetrasulfonic acid could effectively sense copper ions in aqueous solutions, showcasing its potential for real-time monitoring in various settings .
Biomedical Applications
Copper phthalocyanines have shown promise in the biomedical field, particularly in antiviral research:
- Antiviral Activity : Research indicates that tetrasulfonated copper phthalocyanine possesses significant antiviral properties against HIV-1. The compound was found to inhibit viral infection at low concentrations (EC50 value of 1 µg/ml), making it a candidate for therapeutic applications .
- Photodynamic Therapy : The photosensitizing properties of copper phthalocyanines allow them to be used in photodynamic therapy for cancer treatment. Upon light activation, these compounds can generate reactive oxygen species that selectively destroy cancer cells.
Materials Science
In materials science, copper phthalocyanine derivatives are utilized for their electronic properties:
- Organic Electronics : They are integral components in organic solar cells and organic field-effect transistors (OFETs). Their high stability and ability to form thin films make them suitable for device fabrication.
- Quantum Computing : Due to their capacity to maintain electron superposition states, these compounds are being explored as potential qubits for quantum computing applications .
Dye and Pigment Production
Copper phthalocyanine is widely recognized for its use as a pigment due to its vibrant color and stability:
- Textile Industry : It is extensively used as a dye for cotton and synthetic fibers due to its excellent lightfastness and tinting strength.
- Paints and Coatings : The compound's stability under UV light makes it an ideal candidate for paints and coatings used in outdoor applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Catalysis | Oxygen reduction, hydrogen sulfide removal | Enhanced reaction efficiency |
| Optical Sensors | Detection of copper ions | Real-time monitoring capabilities |
| Biomedical | Antiviral therapy, photodynamic therapy | Effective against viruses; targeted cancer treatment |
| Materials Science | Organic solar cells, quantum computing | High stability; potential qubit candidate |
| Dye and Pigment Production | Textile dyes, paints | Excellent lightfastness; vibrant colors |
Mechanism of Action
The mechanism of action of [N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
Comparison with Similar Copper Phthalocyanine Derivatives
Structural and Functional Group Variations
Key Observations :
- Solubility: The target compound’s sulfonamidato and dimethylamino groups confer solubility in polar solvents, contrasting with alkyl-substituted derivatives (soluble in non-polar solvents) . Carboxylated variants (e.g., ) exhibit solubility in both polar and moderately polar solvents due to ionizable -COOH groups.
- Electronic Properties: Alkyl substituents enhance fluorescence intensity in organic solutions, while electron-withdrawing groups (e.g., sulfonamidato) redshift absorption spectra. The dimethylamino groups in the target compound may induce charge-transfer interactions, altering redox behavior .
- Regulatory Status: Copper phthalocyanines substituted only with H, Br, or Cl are exempt from certain toxicity categories under EPA guidelines. The target compound’s sulfonamidato and dimethylamino groups place it outside this exemption .
Biological Activity
Copper phthalocyanine (CuPc) and its derivatives are significant in various fields, particularly in photodynamic therapy (PDT), due to their unique optical properties and biological activities. This article focuses on the biological activity of the specific compound "Copper, (N,N',N'',N'''-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-", examining its effects in biological systems, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is a complex of copper with a phthalocyanine core that has been modified with tetrasulfonamido groups. This modification enhances its solubility and bioactivity. The general structure can be represented as:
This structure allows for effective interaction with biological molecules, making it a candidate for therapeutic applications.
Mechanisms of Biological Activity
- Photodynamic Therapy (PDT) : CuPc derivatives have been extensively studied for their role as photosensitizers in PDT. Upon light activation, they generate reactive oxygen species (ROS), which can induce cell death in cancerous tissues. Studies have shown that CuPc can effectively target various cancer cell lines, demonstrating significant cytotoxicity when activated by light .
- Antimicrobial Activity : Research indicates that CuPc exhibits antimicrobial properties against a range of pathogens. The mechanism involves the generation of ROS upon light exposure, leading to oxidative stress in microbial cells .
- Cellular Uptake and Bioaccumulation : The bioaccumulation potential of nanoscale CuPc has been studied in aquatic organisms, showing limited bioavailability but significant cellular uptake under certain conditions. This suggests potential environmental implications and necessitates further investigation into its ecological impact .
Study 1: Photodynamic Efficacy
A study investigated the efficacy of CuPc as a photosensitizer against human cancer cell lines. The results indicated that CuPc induced apoptosis through ROS generation, with a notable increase in cell death rates compared to untreated controls .
| Cell Line | % Cell Death (Control) | % Cell Death (CuPc) |
|---|---|---|
| HeLa | 10% | 70% |
| MCF-7 | 15% | 65% |
| A549 | 12% | 60% |
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, CuPc was tested against common bacterial strains. The findings revealed significant inhibition zones around CuPc-treated areas, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 18 |
Toxicological Profile
The toxicological assessment of CuPc indicates low acute toxicity levels in mammalian studies. Long-term exposure studies suggest no significant adverse effects at low concentrations, although some effects on red blood cell differentiation were noted .
Q & A
Q. What synthetic methodologies are recommended to improve the aqueous solubility of this copper phthalocyanine derivative?
The compound’s solubility can be enhanced by modifying its peripheral substituents. Introducing hydrophilic groups such as sulfonamides (as in the tetrasulfonamidato core) and 3-(dimethylamino)propyl chains increases polarity and water compatibility. Optimize reaction conditions (e.g., pH 8–10, 60–80°C) to ensure complete sulfonation and substitution, as seen in analogous trisulfonamidato copper phthalocyanines . Purification via dialysis or size-exclusion chromatography removes unreacted precursors, which is critical for reproducibility in catalytic or photodynamic studies.
Q. How can researchers confirm the coordination geometry and oxidation state of the central copper ion?
Use X-ray crystallography (as demonstrated for similar Cu-phthalocyanine complexes with triclinic or monoclinic crystal systems) to resolve the κN²⁹–κN³² binding mode and verify the square-planar geometry . Complementary techniques like X-ray photoelectron spectroscopy (XPS) or electron paramagnetic resonance (EPR) can confirm the Cu(II) oxidation state, while cyclic voltammetry identifies redox-active behavior relevant to catalytic applications .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to avoid moisture absorption and oxidation. Safety guidelines from analogous phthalocyanine derivatives recommend avoiding heat, sparks, and direct light, as these can destabilize the sulfonamidato groups . Use gloveboxes for air-sensitive experiments, especially when studying its catalytic or electronic properties.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., UV-Vis vs. NMR) during structural characterization?
Discrepancies may arise from aggregation effects in solution (common in phthalocyanines) or paramagnetic broadening due to Cu(II). For UV-Vis, compare monomeric vs. aggregated spectra in solvents like DMSO or DMF. Use high-field NMR (500 MHz or above) with deuterated solvents and relaxation agents to mitigate line broadening. Cross-validate with mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight and substituent integrity .
Q. What experimental designs are effective for studying its catalytic activity in oxidation reactions?
Design batch reactors under controlled O₂ or H₂O₂ atmospheres, monitoring reaction progress via GC-MS or in situ Raman spectroscopy. Use tert-butyl hydroperoxide (TBHP) as a radical initiator to test oxidation of substrates like alkanes or alcohols. Compare turnover frequencies (TOFs) with unsubstituted copper phthalocyanines to isolate the role of sulfonamidato and dimethylamino groups in enhancing electron transfer .
Q. How do computational methods (DFT, MD) complement experimental studies of its electronic structure?
Density functional theory (DFT) can model the HOMO-LUMO gap and predict absorption maxima, aligning with experimental UV-Vis/NIR data. Molecular dynamics (MD) simulations assess solvent interactions and aggregation tendencies, explaining solubility limitations observed in polar solvents. Pair these with COMSOL Multiphysics for multiphysics modeling of catalytic interfaces .
Methodological Challenges and Solutions
Q. Why might discrepancies arise in elemental analysis vs. theoretical calculations for this compound?
Impurities from incomplete substitution (e.g., residual dimethylamino groups) or hydration can skew carbon/nitrogen ratios. Use thermogravimetric analysis (TGA) to quantify hydrated water and high-resolution mass spectrometry (HRMS) to verify stoichiometry. For sulfonamidato derivatives, ion chromatography can detect free sulfonate ions .
Q. How to address inconsistent catalytic performance across repeated experiments?
Ensure rigorous exclusion of trace metals (e.g., Fe³⁺) that may poison active sites. Pre-treat reaction vessels with chelating agents (e.g., EDTA) and use ultrapure solvents. Characterize the catalyst’s stability via XPS before/after reactions to detect surface oxidation or ligand leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
